molecular formula C24H24N4O B11647366 N'-(1H-indol-3-ylmethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-(1H-indol-3-ylmethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11647366
M. Wt: 384.5 g/mol
InChI Key: VGELIIPOICUTSZ-UHFFFAOYSA-N
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Description

N’-[(1H-INDOL-3-YL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is a complex organic compound that features both indole and carbazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Carbazole derivatives also exhibit significant biological activities, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1H-INDOL-3-YL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE typically involves the condensation of an indole derivative with a carbazole derivative under specific reaction conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1H-INDOL-3-YL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1H-INDOL-3-YL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1H-INDOL-3-YL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1H-indol-3-ylmethylideneamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C24H24N4O/c29-24(27-26-16-17-15-25-21-10-4-1-7-18(17)21)13-14-28-22-11-5-2-8-19(22)20-9-3-6-12-23(20)28/h1-2,4-5,7-8,10-11,15-16,25H,3,6,9,12-14H2,(H,27,29)

InChI Key

VGELIIPOICUTSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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